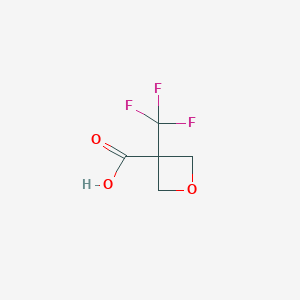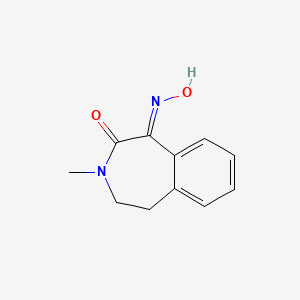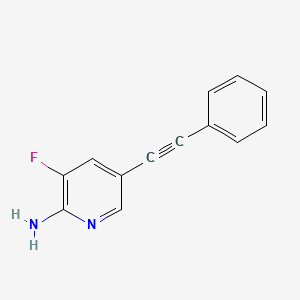![molecular formula C11H18O4S B11762933 methyl [(1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate](/img/structure/B11762933.png)
methyl [(1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [(1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate is a chemical compound known for its unique bicyclic structure. It is often used in organic synthesis and has applications in various fields such as medicinal chemistry and materials science. The compound’s structure includes a bicyclo[2.2.1]heptane ring system, which is a common motif in many natural products and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate typically involves the following steps:
Starting Material: The synthesis begins with camphor, a naturally occurring compound.
Oxidation: Camphor is oxidized to form camphorquinone.
Reduction: Camphorquinone is then reduced to form the corresponding alcohol.
Sulfonation: The alcohol is treated with methanesulfonyl chloride in the presence of a base such as triethylamine to form the methanesulfonate ester.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Oxidation and Reduction: Using large reactors for the oxidation and reduction steps to ensure high yield and purity.
Continuous Flow Chemistry: Employing continuous flow reactors for the sulfonation step to enhance efficiency and safety.
Purification: Utilizing techniques such as crystallization and distillation to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl [(1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation: The compound can be oxidized to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Products include azides, nitriles, and other substituted derivatives.
Reduction: The primary product is the corresponding alcohol.
Oxidation: Products include carboxylic acids and other oxidized derivatives.
Applications De Recherche Scientifique
Methyl [(1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, particularly those with bicyclic structures.
Materials Science: Employed in the development of polymers and advanced materials due to its rigid bicyclic framework.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Mécanisme D'action
The compound exerts its effects primarily through its reactive functional groups:
Methanesulfonate Group: Acts as a leaving group in substitution reactions, facilitating the formation of new bonds.
Ketone Group: Participates in reduction and oxidation reactions, allowing for the modification of the compound’s structure.
Comparaison Avec Des Composés Similaires
Methyl [(1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate can be compared to other similar compounds such as:
Methyl [(1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]acetate: Similar structure but with an acetate group instead of a methanesulfonate group.
Methyl [(1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]propanoate: Contains a propanoate group, offering different reactivity and applications.
The uniqueness of this compound lies in its combination of a rigid bicyclic structure with a highly reactive methanesulfonate group, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C11H18O4S |
|---|---|
Poids moléculaire |
246.33 g/mol |
Nom IUPAC |
methyl [(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate |
InChI |
InChI=1S/C11H18O4S/c1-10(2)8-4-5-11(10,9(12)6-8)7-16(13,14)15-3/h8H,4-7H2,1-3H3/t8?,11-/m1/s1 |
Clé InChI |
PIZJIRRXGXBJAU-QHDYGNBISA-N |
SMILES isomérique |
CC1(C2CC[C@]1(C(=O)C2)CS(=O)(=O)OC)C |
SMILES canonique |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Dioxopyrrolidin-1-yl 3-{bicyclo[6.1.0]non-4-yn-9-yl}propanoate](/img/structure/B11762863.png)
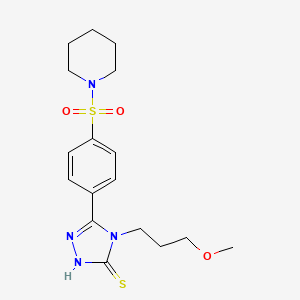
![(3AS,4S,6R,6aR)-6-ethenyl-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-ol](/img/structure/B11762869.png)
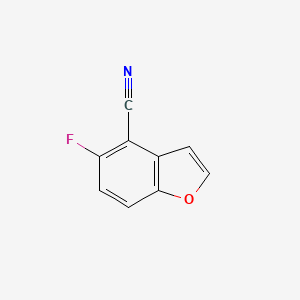
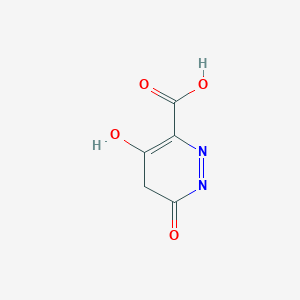
![(Z)-N'-hydroxy-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzene-1-carboximidamide](/img/structure/B11762895.png)
![Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride](/img/structure/B11762898.png)

![ethyl (2E)-2-chloro-2-[(4-ethylphenyl)hydrazinylidene]acetate](/img/structure/B11762923.png)
